Adenosine-5'-mononicotinate
Description
Adenosine, 5'-(3-pyridinecarboxylate) is a hybrid molecule combining adenosine—a purine nucleoside critical for energy transfer (ATP/ADP) and signaling—with a 3-pyridinecarboxylate ester moiety. This esterification at the 5'-position of adenosine introduces a pyridine ring, which confers unique physicochemical and pharmacological properties.
3-Pyridinecarboxylate esters (nicotinate derivatives) are widely recognized for their diverse biological activities, including agrochemical, anti-inflammatory, and receptor antagonist functions .
Properties
CAS No. |
17274-96-3 |
|---|---|
Molecular Formula |
C16H16N6O5 |
Molecular Weight |
372.34 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
VGCXTXVOZXMMDR-SDBHATRESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyms |
adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Adenosine Derivatives
Adenosine-5'-triphosphate (ATP) and Adenosine-5'-diphosphate (ADP)
- Structure: ATP/ADP lack the pyridinecarboxylate ester but share the adenosine backbone.
- Function : Central to energy metabolism and P2Y receptor signaling.
- Key Difference: Adenosine, 5'-(3-pyridinecarboxylate) replaces the terminal phosphate group with a 3-pyridinecarboxylate ester, likely altering receptor binding and metabolic stability.
Cangrelor
- Structure: A modified adenosine triphosphate analog with a β,γ-dichloromethylene group.
- Function : Potent P2Y₁₂ receptor antagonist used as an antiplatelet agent.
- Comparison: Unlike adenosine, 5'-(3-pyridinecarboxylate), cangrelor retains a triphosphate chain but lacks the pyridine ring, emphasizing the role of the 3-pyridinecarboxylate in modulating lipophilicity and target specificity .
3-Pyridinecarboxylate Derivatives
Ethyl 5-Cyano-2-methyl-3-pyridinecarboxylate (AZD1283)
- Structure: Ethyl ester with cyano and methyl substituents.
- Function : P2Y₁₂ receptor antagonist with antiplatelet activity.
- Key Finding: AZD1283 exhibits higher binding affinity (Bₘₐₓ = 1.2 pmol/mg protein) compared to adenosine derivatives, attributed to its optimized steric and electronic profile .
Ethyl 5-Cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate
- Structure: Dihydropyridine core with cyano and pyridyl groups.
- Function: Positive inotropic agent (milrinone analog) with cardiotonic activity.
- Comparison: The pyridyl substitution enhances bioavailability and potency, though adenosine, 5'-(3-pyridinecarboxylate) may prioritize receptor antagonism over ionotropic effects .
N-Succinimidyl 5-Iodo-3-pyridinecarboxylate (SIPC)
- Structure : Radioiodination reagent with a charged pyridine ring.
- Application: Enhances tumor retention of internalizing antibodies (e.g., anti-EGFRvIII L8A4) by 65% compared to Iodo-Gen labeling.
Pharmacological and Functional Comparisons
Metabolic and Stability Considerations
- Pyridinecarboxylate vs. Phosphate Esters: The 3-pyridinecarboxylate group in adenosine, 5'-(3-pyridinecarboxylate) may enhance metabolic stability compared to ATP/ADP, which undergo rapid dephosphorylation .
- Charge and Lipophilicity: The pyridine ring’s positive charge (as in SIPC) improves intracellular retention, a critical factor for therapeutic or diagnostic agents targeting intracellular receptors .
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